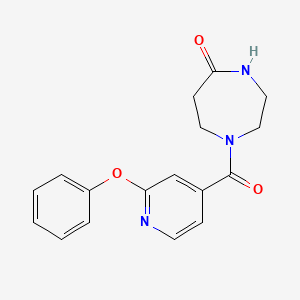
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one, also known as PPDCD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPDCD belongs to the class of diazepines and is structurally related to benzodiazepines, which are widely used as anxiolytics, hypnotics, and sedatives. PPDCD has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent.
Mécanisme D'action
The exact mechanism of action of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one is not fully understood, but it is believed to involve modulation of the GABAergic system. This compound has been shown to bind to the benzodiazepine site on GABAA receptors, which enhances the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and anxiety-like behaviors. This compound has also been shown to activate the sigma-1 receptor, which has been implicated in neuroprotection and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is metabolized primarily by the liver and excreted in the urine. This compound has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to assess the safety and efficacy of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has several advantages for lab experiments, including its ease of synthesis, good solubility in water and organic solvents, and well-characterized pharmacological profile. However, this compound has some limitations, including its relatively low potency compared to other anticonvulsant and anxiolytic agents, and the need for further optimization to improve its pharmacokinetic properties and selectivity for specific receptor subtypes.
Orientations Futures
There are several future directions for the development of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one as a therapeutic agent. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its metabolic stability and blood-brain barrier permeability, to improve its efficacy in vivo. Another direction is the investigation of this compound's potential as a treatment for other neurological and psychiatric disorders, such as depression, schizophrenia, and bipolar disorder. Additionally, the development of this compound derivatives with improved potency and selectivity for specific receptor subtypes could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
Méthodes De Synthèse
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one can be synthesized by reacting 2-aminopyridine with phenoxyacetyl chloride in the presence of a base, followed by cyclization with ethyl chloroformate. The reaction yields this compound as a white crystalline solid with a melting point of 143-145°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has shown promising results in preclinical studies as an anticonvulsant, anxiolytic, and analgesic agent. The compound has been tested in animal models of epilepsy, anxiety, and pain, and has demonstrated significant activity in reducing seizures, anxiety-like behaviors, and nociceptive responses. This compound has also been investigated for its potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-7-10-20(11-9-18-15)17(22)13-6-8-19-16(12-13)23-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWFOCSOAJBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
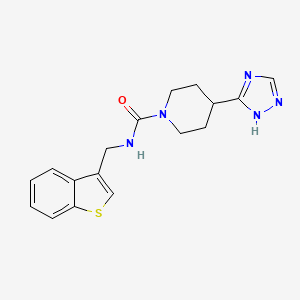
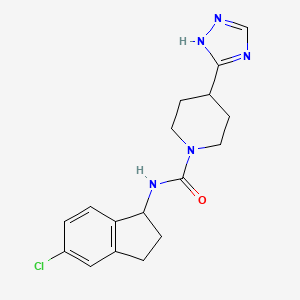
![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)

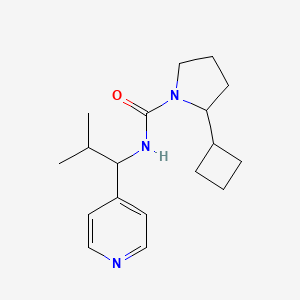
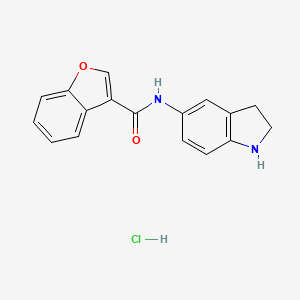
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)